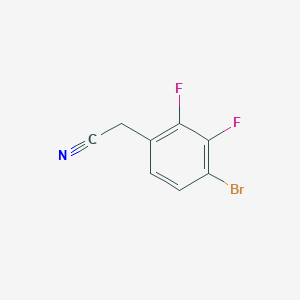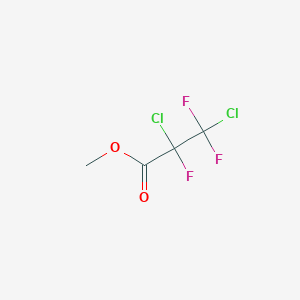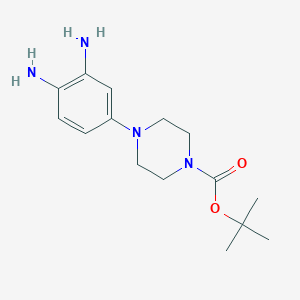
Tert-butyl 4-(3,4-diaminophenyl)piperazine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-(3,4-diaminophenyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C15H24N4O2 and its molecular weight is 292.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Tert-butyl 4-(3,4-diaminophenyl)piperazine-1-carboxylate and its derivatives have been extensively studied for their synthesis and molecular structure. Sanjeevarayappa et al. (2015) synthesized a related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, and characterized it using various spectroscopic methods and X-ray diffraction studies. This research contributes to understanding the molecular architecture and potential applications of similar compounds (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015). Additionally, Mamat, Flemming, & Köckerling (2012) reported the crystal and molecular structure of a tert-butyl piperazine-1-carboxylate derivative, highlighting typical bond lengths and angles crucial for its application in further research (Mamat, Flemming, & Köckerling, 2012).
Biological Evaluation
The biological activities of this compound derivatives have also been a subject of study. Kulkarni et al. (2016) synthesized two derivatives of N-Boc piperazine and evaluated their antibacterial and antifungal activities, providing insight into their potential medicinal applications (Kulkarni et al., 2016).
Crystal Structure Analysis
Investigations into the crystal structures of these compounds have been essential for understanding their chemical properties. Gumireddy et al. (2021) prepared a sterically congested piperazine derivative, providing novel insights into its synthetic utility and pharmacological potential (Gumireddy et al., 2021). Yang et al. (2021) also conducted crystallographic and conformational analysis of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, offering valuable data for its application in various fields (Yang et al., 2021).
Anticorrosive Properties
Praveen et al. (2021) explored the anticorrosive behavior of a novel tert-butyl piperazine-1-carboxylate derivative, demonstrating its effectiveness in protecting carbon steel in corrosive environments. This research opens avenues for its application in industrial corrosion inhibition (Praveen et al., 2021).
Propriétés
IUPAC Name |
tert-butyl 4-(3,4-diaminophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)11-4-5-12(16)13(17)10-11/h4-5,10H,6-9,16-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESRBHHIRARKMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596223 | |
| Record name | tert-Butyl 4-(3,4-diaminophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193902-99-7 | |
| Record name | tert-Butyl 4-(3,4-diaminophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-cyanobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B3031126.png)
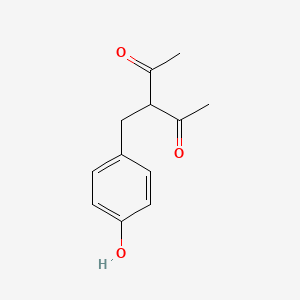



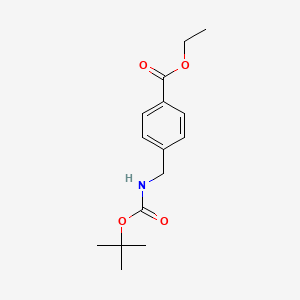
![4-cyanobicyclo[2.2.2]octane-1-carboxylic Acid](/img/structure/B3031135.png)



